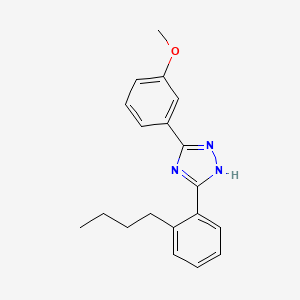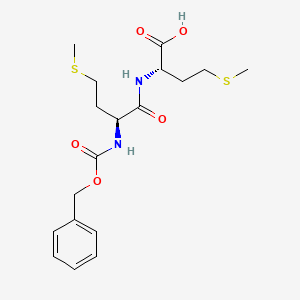
Z-Met-met-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Met-met-OH, also known as N-Carbobenzyloxy-L-methionine, is a derivative of the amino acid methionine. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the amino group of methionine. This compound is commonly used in peptide synthesis and serves as a building block in the production of various peptides and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Met-met-OH typically involves the protection of the amino group of methionine with a benzyloxycarbonyl (Z) group. This can be achieved through the reaction of methionine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is typically produced in high purity (≥99%) and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Z-Met-met-OH undergoes various chemical reactions, including:
Oxidation: Methionine residues in this compound can be oxidized to methionine sulfoxide by reactive oxygen species.
Reduction: Methionine sulfoxide can be reduced back to methionine using methionine sulfoxide reductases.
Substitution: The benzyloxycarbonyl group can be removed under acidic conditions to yield free methionine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or hypochlorite can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or thioredoxin systems are commonly used for reduction.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the benzyloxycarbonyl group
Major Products Formed
Oxidation: Methionine sulfoxide
Reduction: Methionine
Substitution: Free methionine
Scientific Research Applications
Z-Met-met-OH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Z-Met-met-OH primarily involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group of methionine from unwanted reactions during peptide chain elongation. This allows for the selective formation of peptide bonds and the synthesis of complex peptides and proteins. The protecting group can be removed under acidic conditions to yield the desired peptide or protein .
Comparison with Similar Compounds
Similar Compounds
Z-Met-OH: Similar to Z-Met-met-OH but lacks the additional methionine residue.
Z-Met-Gly-OH: Contains a glycine residue instead of an additional methionine.
Metronidazole-derived Compounds: Includes derivatives like MET-OTs, MET-Br, MET-Cl, and MET-I.
Uniqueness
This compound is unique due to the presence of an additional methionine residue, which can influence its reactivity and applications in peptide synthesis. This additional residue allows for the synthesis of longer peptide chains and more complex protein structures compared to similar compounds .
Properties
Molecular Formula |
C18H26N2O5S2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(2S)-4-methylsulfanyl-2-[[(2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]butanoic acid |
InChI |
InChI=1S/C18H26N2O5S2/c1-26-10-8-14(16(21)19-15(17(22)23)9-11-27-2)20-18(24)25-12-13-6-4-3-5-7-13/h3-7,14-15H,8-12H2,1-2H3,(H,19,21)(H,20,24)(H,22,23)/t14-,15-/m0/s1 |
InChI Key |
HKYAAYRIWCNNMU-GJZGRUSLSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CSCCC(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



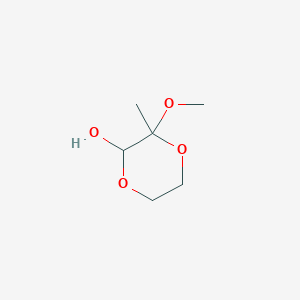
![(NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine](/img/structure/B13808865.png)
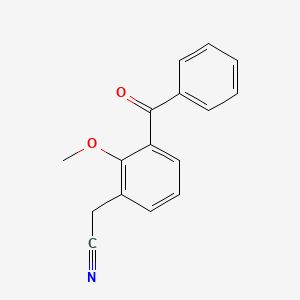
![Acetamide,N,N-diethyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13808875.png)
![Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine](/img/structure/B13808886.png)

![Acetamide,N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13808892.png)
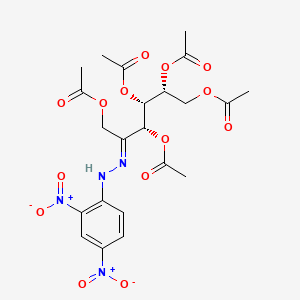
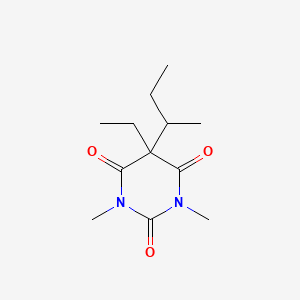
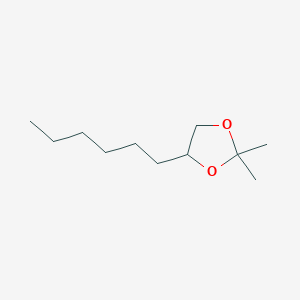

![(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione](/img/structure/B13808909.png)
